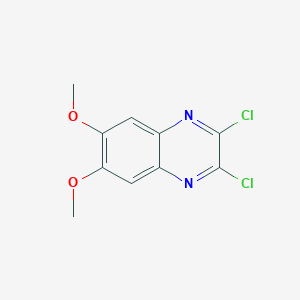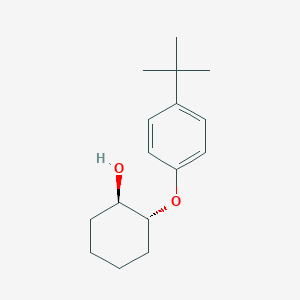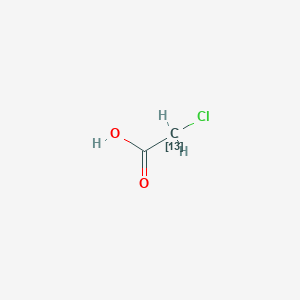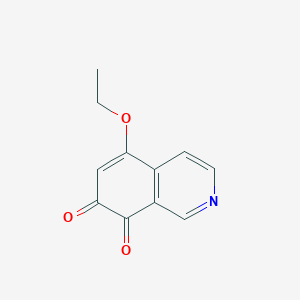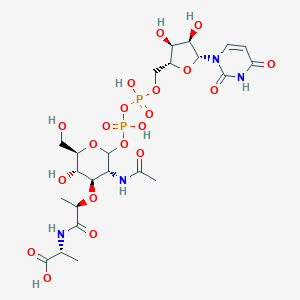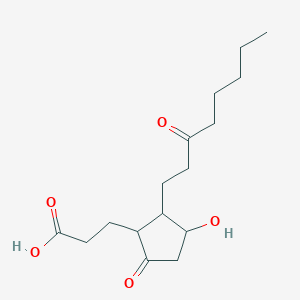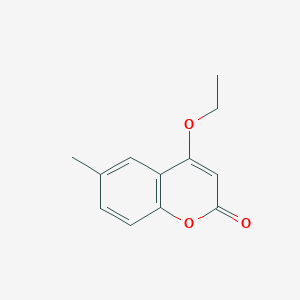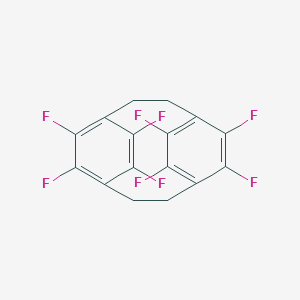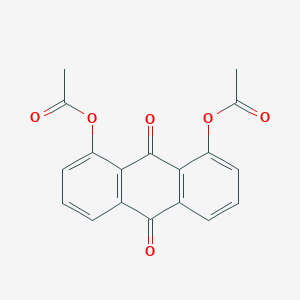
(E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid is a chalcone derivative characterized by the presence of a methoxy group on the phenyl ring and a phenyl group attached to the acrylic acid moiety. Chalcones are known for their diverse biological activities and their structural role as intermediates in the synthesis of various aromatic compounds.
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an aldehyde and a ketone. In the context of the provided papers, while the exact synthesis of (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid is not detailed, similar compounds have been synthesized through related methods. For instance, the synthesis and separation of E and Z isomers of a dimethoxyphenyl acrylic acid derivative were achieved by selective acidification of their sodium salts, controlling the pH of the solution .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is crucial for their biological activity and physical properties. X-ray crystallography is a common technique used to determine the structure of these compounds. The E isomer of a related compound crystallizes in the P21/c space group, indicating a specific spatial arrangement of the atoms within the crystal lattice . The molecular structure is further stabilized by various intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
Chalcone derivatives can undergo various chemical reactions, including oxidation. For example, the one-electron oxidation of a methoxyphenyl propanoic acid derivative has been studied, revealing the formation of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity . These reactions are important for understanding the stability and reactivity of chalcone compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of methoxy groups can lead to additional stabilization through intermolecular interactions, as observed in the crystal structure of a related compound . The vibrational modes of the interacting groups and the electronic spectra can be investigated using spectroscopic methods and quantum chemical calculations, providing insights into the compound's behavior in different environments .
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
(E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid and its related compounds have been the subject of various studies focusing on their synthesis and structural properties. The synthesis and separation of E and Z isomers of structurally similar compounds have been achieved, highlighting the importance of careful control over reaction conditions. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid were separated by selectively acidifying their sodium salts, and their structures were confirmed via X-ray single-crystal diffraction (Chenna et al., 2008). Additionally, the crystal structure of (E)-4-methoxycinnamic acid was investigated, revealing how molecules link into chains of rings, thereby forming a three-dimensional network structure through hydrogen bonds and weak intermolecular interactions (Yang et al., 2006).
Applications in Synthesis of Bioactive Compounds
Compounds structurally related to (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid have also been used as precursors in the synthesis of bioactive compounds. For example, 3-Aryltetronic acids, prepared from compounds including 3-(4-methoxyphenyl)tetronic acid, served as precursors for vulpinic acids, important mushroom or lichen pigments. This synthesis involved a sequence of reactions, highlighting the versatility of these compounds in complex organic syntheses (Mallinger et al., 2009).
Role in Corrosion Inhibition
A notable application of derivatives similar to (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid is in the field of corrosion inhibition. New α-aminophosphonic acids, which share a structural similarity, demonstrated significant inhibition efficiency on the corrosion of mild steel in acidic solutions. This highlights the potential application of these compounds in protecting industrial materials (Djenane et al., 2019).
Contributions to Molecular and Crystal Engineering
Research has also delved into the modification of 3-(4-nitrophenyl)-2-phenylacrylic acid derivatives, closely related to (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid, for changes in crystal symmetry. This work is crucial for developing materials with specific optical properties and could have implications in fields like optoelectronics (Kuleshova et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYKYUBHWCPTK-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C\C2=CC=CC=C2)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-3-phenylacrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

